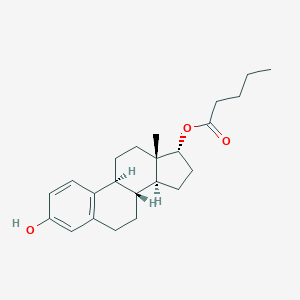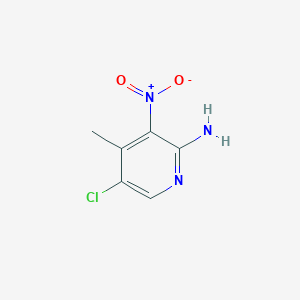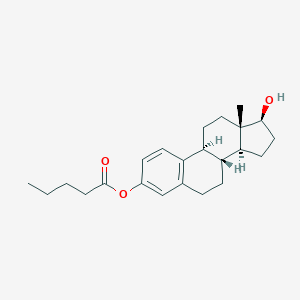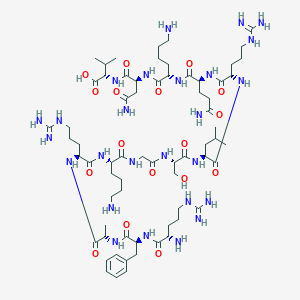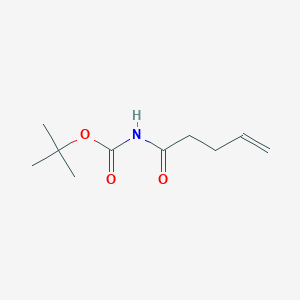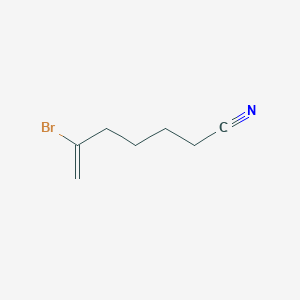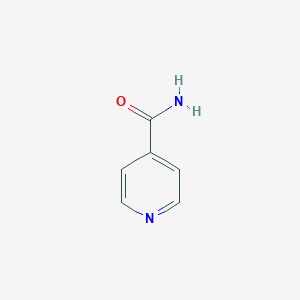![molecular formula C7H10N4 B137859 6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole CAS No. 151521-69-6](/img/structure/B137859.png)
6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole (EMPT) is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of pyrazolo-triazole derivatives and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole is not fully understood. However, it has been proposed that this compound may act by inhibiting various enzymes and proteins involved in biological processes. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to have anti-tumor properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. In addition, this compound has been found to exhibit antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. This compound is also stable under normal lab conditions and can be stored for long periods. However, this compound has some limitations for use in lab experiments. It is not water-soluble, which limits its use in aqueous solutions. This compound is also relatively expensive compared to other compounds used in scientific research.
Direcciones Futuras
There are several future directions for the study of 6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole. One potential direction is the synthesis of new derivatives of this compound with improved biological activities. Another direction is the study of the mechanism of action of this compound in more detail, which could lead to the development of new drugs for various diseases. Finally, the potential use of this compound in catalytic reactions and the synthesis of other compounds should be explored further.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. It exhibits various biochemical and physiological effects and has potential applications in the treatment of various diseases. The synthesis method of this compound is relatively simple, and it has several advantages for use in lab experiments. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole involves the reaction between 2-methyl-4-nitro-1H-pyrazole and ethyl hydrazinecarboxylate in the presence of a catalyst. The reaction yields this compound as a yellow solid with a melting point of 153-155°C. The purity of the compound can be confirmed by various spectroscopic techniques such as NMR and IR.
Aplicaciones Científicas De Investigación
6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been extensively studied for its potential use in scientific research. It has been found to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been studied for its potential use as a ligand in metal complexes for catalytic reactions. In addition, this compound has been found to have potential use in the synthesis of other pyrazolo-triazole derivatives.
Propiedades
Número CAS |
151521-69-6 |
|---|---|
Fórmula molecular |
C7H10N4 |
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
6-ethyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole |
InChI |
InChI=1S/C7H10N4/c1-3-6-4-7-8-5(2)9-11(7)10-6/h4,10H,3H2,1-2H3 |
Clave InChI |
AYVJSYMODXFFEO-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=NC(=NN2N1)C |
SMILES canónico |
CCC1=CC2=NC(=NN2N1)C |
Sinónimos |
1H-Pyrazolo[1,5-b][1,2,4]triazole, 6-ethyl-2-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








